molecular formula C27H38N6O6 B14380324 L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide CAS No. 88381-23-1

L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide

Cat. No.: B14380324
CAS No.: 88381-23-1
M. Wt: 542.6 g/mol
InChI Key: BAPIRMWSPVZENQ-CWBXHPNXSA-N
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Description

L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C27H38N6O6. It contains various functional groups, including amides, amines, and hydroxyl groups, which contribute to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities and involves similar steps but in a solution rather than on a solid support .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Amide groups can be reduced to amines.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are common.

    Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group on the tyrosine residue can yield a ketone, while reduction of the amide groups can produce primary amines .

Scientific Research Applications

L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is unique due to its specific sequence and combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88381-23-1

Molecular Formula

C27H38N6O6

Molecular Weight

542.6 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C27H38N6O6/c28-13-5-4-8-20(29)25(37)32-22(15-18-9-11-19(35)12-10-18)26(38)33-23(16-34)27(39)31-21(24(30)36)14-17-6-2-1-3-7-17/h1-3,6-7,9-12,20-23,34-35H,4-5,8,13-16,28-29H2,(H2,30,36)(H,31,39)(H,32,37)(H,33,38)/t20-,21-,22-,23+/m0/s1

InChI Key

BAPIRMWSPVZENQ-CWBXHPNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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